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Compound of Interest

Compound Name: 5-Pyridin-3-YL-1H-indazole

Cat. No.: B1395085 Get Quote

An In-Depth Technical Guide to 5-(Pyridin-3-YL)-1H-indazole (CAS No. 885272-37-7): A

Privileged Scaffold for Kinase Inhibitor Discovery

Introduction
5-(Pyridin-3-yl)-1H-indazole is a heterocyclic aromatic organic compound that has emerged as

a significant scaffold in medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure,

composed of a fused benzene and pyrazole ring, coupled with the electronic properties of the

appended pyridine moiety, makes it an attractive starting point for the synthesis of targeted

therapeutics.[2] This guide provides a comprehensive technical overview of its synthesis,

characterization, and application, with a particular focus on its role as a core structural motif in

the development of potent kinase inhibitors for diseases such as cancer and autosomal

dominant polycystic kidney disease (ADPKD).[3][4][5]

Physicochemical Properties
The fundamental properties of 5-(Pyridin-3-yl)-1H-indazole are summarized below. These

characteristics are essential for its handling, formulation, and interpretation of biological data.
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Property Value Source

CAS Number 885272-37-7
Generic Chemical Supplier

Data

Molecular Formula C₁₂H₉N₃
Generic Chemical Supplier

Data

Molecular Weight 195.22 g/mol
Generic Chemical Supplier

Data

Appearance
Off-white to yellow solid

(typical)

Inferred from similar

compounds

Solubility
Soluble in DMSO, DMF,

Methanol

Inferred from synthetic

protocols

Storage Store at 0-8°C
Generic Chemical Supplier

Data

Synthesis and Characterization
The synthesis of 5-(pyridin-3-yl)-1H-indazole is most effectively achieved through a two-step

process, beginning with the formation of a halogenated indazole precursor, followed by a

palladium-catalyzed cross-coupling reaction. This approach offers high yields and

regiochemical control.

Step 1: Synthesis of 5-Bromo-1H-indazole (Precursor)
The precursor, 5-bromo-1H-indazole, is a critical intermediate. Several synthetic routes exist,

with the cyclization of a substituted aniline being a common and scalable method.

Rationale: This procedure, adapted from established methods, utilizes readily available 4-

bromo-2-methylaniline.[6] The initial acetylation protects the amine, followed by nitrosation and

in-situ cyclization, which is a classic approach for indazole synthesis. The subsequent

hydrolysis under acidic conditions removes the acetyl group to yield the desired NH-indazole.

Detailed Protocol:
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Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in

chloroform. Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below

40°C. Stir the mixture for 1 hour at room temperature.

Cyclization: Add potassium acetate (0.2 eq) and isoamyl nitrite (1.5 eq) to the solution. Heat

the mixture to reflux (approx. 68°C) and maintain for 18-20 hours. Monitor reaction

completion by TLC.

Work-up and Hydrolysis: Cool the reaction to room temperature and remove the volatiles

under reduced pressure. Add water and distill azeotropically to remove residual solvents. To

the crude product, add concentrated hydrochloric acid and heat to 50-55°C for 2-3 hours to

effect hydrolysis.

Isolation: Cool the solution to 20°C and basify to pH 11 with 50% sodium hydroxide, keeping

the temperature below 37°C. Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, and filter. Concentrate the filtrate and purify the residue by silica gel column

chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-1H-indazole.

[6]

Step 2: Suzuki-Miyaura Cross-Coupling to Yield 5-
(Pyridin-3-yl)-1H-indazole
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon

bonds, making it ideal for coupling the pyridine moiety to the indazole core.[1][7]

Rationale: This reaction leverages a palladium catalyst, such as Pd(dppf)Cl₂, which is highly

effective for cross-coupling reactions involving heteroaryl halides.[8][9] A base (e.g., K₂CO₃ or

Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The

choice of a polar aprotic solvent like DME or a dioxane/water mixture facilitates the reaction.

Detailed Protocol:

Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-

bromo-1H-indazole (1.0 eq), 3-pyridylboronic acid (1.2-1.5 eq), a base such as K₂CO₃ (2.0-
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3.0 eq), and the palladium catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II)

dichloride (Pd(dppf)Cl₂) (0.05-0.10 eq).

Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and

water (e.g., 4:1 ratio).

Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 2-4 hours,

or until TLC/LC-MS analysis indicates complete consumption of the starting material.[8]

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with

ethyl acetate (3x).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography (e.g., using a dichloromethane/methanol gradient) to afford 5-(pyridin-3-

yl)-1H-indazole as a solid.

Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound.

While a comprehensive public dataset for this specific molecule is scarce, the expected

spectral data can be inferred from closely related analogues.[10][11]

¹H NMR: The spectrum is expected to show characteristic signals for the indazole and

pyridine protons. The indazole NH proton will appear as a broad singlet at high chemical shift

(>10 ppm) in DMSO-d₆. Aromatic protons will be observed in the 7-9 ppm range, with distinct

coupling patterns for the substituted rings.

¹³C NMR: The spectrum will display 12 distinct carbon signals corresponding to the aromatic

rings.

Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ ion at m/z 196.08.[12]

Application in Drug Discovery: A Case Study on
CDK7 Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6268423/
https://www.rsc.org/suppdata/qo/c4/c4qo00244j/c4qo00244j1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra05158h/c6ra05158h1.pdf
https://www.benchchem.com/pdf/Application_Note_High_Sensitivity_LC_MS_MS_Method_for_the_Detection_of_7_Methyl_1H_indazole_3_carboxamide_and_its_Metabolites.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 5-(pyridin-3-yl)-1H-indazole scaffold serves as the foundation for a novel class of potent

and selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[3][5] CDK7 is a master regulator of

both cell cycle progression and transcription, making it a high-value target in oncology and

other proliferative diseases like ADPKD.[3][13]

Researchers have developed N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives that

exhibit nanomolar potency against CDK7. The representative compound, designated B2,

demonstrates exceptional inhibitory activity and selectivity.[3]

Compound Target IC₅₀ (nM)
Key
Application

Source

B2 CDK7 4

Autosomal

Dominant

Polycystic

Kidney Disease

(ADPKD)

[3]

This data highlights the power of the 5-(pyridin-3-yl)-1H-indazole core in orienting substituents

to achieve high-affinity binding to the kinase active site.

Mechanism of Action and Structural Insights
CDK7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-

activating kinase (CAK). CAK is responsible for the activating T-loop phosphorylation of cell

cycle CDKs (CDK1, 2, 4, 6). Additionally, as part of the general transcription factor TFIIH, CDK7

phosphorylates the C-terminal domain of RNA Polymerase II, which is crucial for transcription

initiation.[6][13]

Inhibitors based on the 5-(pyridin-3-yl)-1H-indazole scaffold act as ATP-competitive inhibitors,

binding to the active site of CDK7 and preventing the phosphorylation of its substrates. This

dual inhibition of cell cycle progression and transcription leads to potent anti-proliferative

effects.
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Caption: CDK7's dual role in transcription and cell cycle, and its inhibition.

Experimental Workflows
Evaluating compounds built upon the 5-(pyridin-3-yl)-1H-indazole scaffold requires a series of

robust in vitro and in vivo assays.

In Vitro CDK7 Kinase Activity Assay
This assay quantitatively measures the ability of a compound to inhibit CDK7's enzymatic

activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-

FRET) assay.

Detailed Protocol:

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., B2)

in DMSO, followed by dilution in the reaction buffer.

Reaction Setup: In a 384-well plate, add the test compound solution. Add a solution

containing the CDK7/Cyclin H/MAT1 enzyme complex.
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Initiation: Start the kinase reaction by adding a solution containing the peptide substrate

(e.g., Cdk7/9tide) and ATP (e.g., 10 µM final concentration).[14]

Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 60

minutes) to allow for substrate phosphorylation.

Detection: Stop the reaction by adding an EDTA solution. Add the detection reagents (e.g.,

an ADP-specific antibody conjugated to a fluorophore).

Data Acquisition: Read the plate on a suitable TR-FRET plate reader. Calculate the

percentage of inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the

data to a dose-response curve.[14]

Start Prepare Compound
Serial Dilutions

Add Compound, Enzyme,
Substrate & ATP to Plate

Incubate at RT
(e.g., 60 min)

Stop Reaction (EDTA)
& Add Detection Reagents Read TR-FRET Signal Calculate % Inhibition

& IC50 Value End

Click to download full resolution via product page

Caption: Workflow for an in vitro TR-FRET kinase assay.

MDCK Cell Cyst Growth Assay
This 3D cell culture model mimics the cystic growth seen in ADPKD and is used to assess a

compound's ability to inhibit cyst formation and expansion.[15]

Detailed Protocol:

Cell Seeding: Suspend Madin-Darby Canine Kidney (MDCK) cells in a collagen gel or

Matrigel matrix and plate them in a multi-well plate.[16]

Cyst Induction: Add media containing a cAMP agonist, such as forskolin, to stimulate cyst

growth.

Treatment: Simultaneously, add media containing various concentrations of the test

compound or vehicle control (DMSO).
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Culture and Monitoring: Culture the cells for several days (e.g., 7-10 days), replacing the

media with fresh compound/forskolin every 2-3 days.

Imaging and Analysis: At the end of the experiment, acquire images of the cysts using a

microscope. Measure the diameter or cross-sectional area of the cysts using image analysis

software.

Data Interpretation: Compare the size and number of cysts in the compound-treated wells to

the vehicle-treated wells to determine the efficacy of the inhibitor.[15]
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Caption: Workflow for a 3D MDCK cyst growth assay.

In Vivo Efficacy in an ADPKD Mouse Model
To evaluate therapeutic potential in a living system, compounds are tested in genetic mouse

models of ADPKD, such as the Pkd1 RC/RC model, which recapitulates the slow progression

of human disease.[17]

Detailed Protocol:

Animal Model: Utilize a relevant ADPKD mouse model (e.g., Pkd1 RC/RC mice).

Dosing: Prepare a formulation of the test compound suitable for the chosen route of

administration (e.g., oral gavage, intraperitoneal injection). Administer the compound to the

mice daily or as determined by pharmacokinetic studies. A vehicle control group is run in

parallel.

Monitoring: Monitor animal health, body weight, and water consumption throughout the

study. Kidney size can be non-invasively monitored using ultrasound.

Endpoint Analysis: At the end of the study (e.g., after 5-10 weeks of treatment), euthanize

the animals and harvest the kidneys.

Outcome Measures: Measure the kidney weight to body weight ratio. Analyze blood for

markers of renal function (e.g., blood urea nitrogen - BUN). Perform histological analysis on

kidney sections to determine the cystic index (ratio of cyst area to total kidney area).[17][18]
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Administer Compound
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Monitor Body Weight,
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Caption: Workflow for an in vivo efficacy study in an ADPKD mouse model.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1395085?utm_src=pdf-body-img
https://journals.physiology.org/doi/full/10.1152/ajprenal.00298.2021
https://journals.physiology.org/doi/full/10.1152/ajprenal.00298.2021
https://www.innoserlaboratories.com/wp-content/uploads/2022/11/PKD-booklet-single-pages.pdf
https://www.benchchem.com/product/b1395085?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-(Pyridin-3-yl)-1H-indazole (CAS No. 885272-37-7) is a quintessential example of a "privileged

scaffold" in modern drug discovery. Its straightforward synthesis via Suzuki coupling provides

access to a versatile chemical entity that has proven invaluable for the development of highly

potent and selective kinase inhibitors. The successful application of this core in creating

advanced CDK7 inhibitor candidates for devastating diseases like ADPKD underscores its

importance. This guide provides the foundational knowledge and practical protocols necessary

for researchers and drug development professionals to effectively utilize this compound in their

own discovery programs, paving the way for the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ijcrt.org [ijcrt.org]

2. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments
[experiments.springernature.com]

3. Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent
Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic
Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Collection - Discovery of Novel Nâ��(5-(Pyridin-3-yl)â��1Hâ��indazol-3-
yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment
of Autosomal Dominant Polycystic Kidney Disease - Journal of Medicinal Chemistry -
Figshare [figshare.com]

5. pubs.acs.org [pubs.acs.org]

6. benchchem.com [benchchem.com]

7. ias.ac.in [ias.ac.in]

8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles -
PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1395085?utm_src=pdf-custom-synthesis
https://www.ijcrt.org/papers/IJCRT2012069.pdf
https://experiments.springernature.com/articles/10.1385/1-59259-811-0:105
https://experiments.springernature.com/articles/10.1385/1-59259-811-0:105
https://pubmed.ncbi.nlm.nih.gov/36384292/
https://pubmed.ncbi.nlm.nih.gov/36384292/
https://pubmed.ncbi.nlm.nih.gov/36384292/
https://figshare.com/collections/Discovery_of_Novel_i_N_i_5-_Pyridin-3-yl_1_i_H_i_indazol-3-yl_benzamide_Derivatives_as_Potent_Cyclin-Dependent_Kinase_7_Inhibitors_for_the_Treatment_of_Autosomal_Dominant_Polycystic_Kidney_Disease/6303949
https://figshare.com/collections/Discovery_of_Novel_i_N_i_5-_Pyridin-3-yl_1_i_H_i_indazol-3-yl_benzamide_Derivatives_as_Potent_Cyclin-Dependent_Kinase_7_Inhibitors_for_the_Treatment_of_Autosomal_Dominant_Polycystic_Kidney_Disease/6303949
https://figshare.com/collections/Discovery_of_Novel_i_N_i_5-_Pyridin-3-yl_1_i_H_i_indazol-3-yl_benzamide_Derivatives_as_Potent_Cyclin-Dependent_Kinase_7_Inhibitors_for_the_Treatment_of_Autosomal_Dominant_Polycystic_Kidney_Disease/6303949
https://figshare.com/collections/Discovery_of_Novel_i_N_i_5-_Pyridin-3-yl_1_i_H_i_indazol-3-yl_benzamide_Derivatives_as_Potent_Cyclin-Dependent_Kinase_7_Inhibitors_for_the_Treatment_of_Autosomal_Dominant_Polycystic_Kidney_Disease/6303949
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c01334
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cdk7_IN_7_Kinase_Assay.pdf
https://www.ias.ac.in/article/fulltext/jcsc/126/04/1055-1062
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268423/
https://www.researchgate.net/figure/Suzuki-cross-coupling-of-5-bromo-1-ethyl-1H-indazole-and-N-Boc-2-pyrroleboronic-acid_fig2_224052277
https://www.rsc.org/suppdata/qo/c4/c4qo00244j/c4qo00244j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. rsc.org [rsc.org]

12. benchchem.com [benchchem.com]

13. benchchem.com [benchchem.com]

14. documents.thermofisher.com [documents.thermofisher.com]

15. Culture of Three-Dimensional Madin–Darby Canine Kidney (MDCK) Cysts for In Vitro
Drug Testing in Polycystic Kidney Disease | Springer Nature Experiments
[experiments.springernature.com]

16. The microenvironmental determinants for kidney epithelial cyst morphogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

17. journals.physiology.org [journals.physiology.org]

18. innoserlaboratories.com [innoserlaboratories.com]

To cite this document: BenchChem. [5-Pyridin-3-YL-1H-indazole CAS number 885272-37-7].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1395085#5-pyridin-3-yl-1h-indazole-cas-number-
885272-37-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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